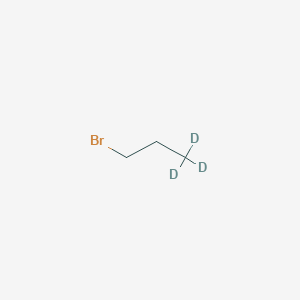

Propyl bromide-3,3,3-d3

Descripción general

Descripción

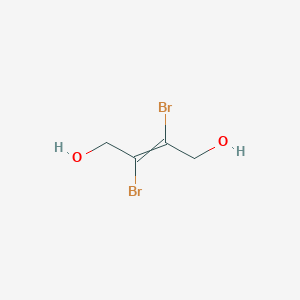

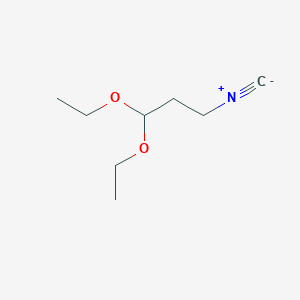

Propyl bromide-3,3,3-d3, also known as 1-Bromopropane-d3, is a deuterated halogenated hydrocarbon that is used in a variety of scientific research applications. It is a colorless liquid with a boiling point of 141°C, a density of 1.8 g/cm3, and a vapor pressure of 0.7 kPa at 25°C. It is a volatile and flammable compound that is miscible with water, ethanol, and other organic solvents. It is also a versatile reagent that is used in organic synthesis and as a solvent for a variety of reactions.

Aplicaciones Científicas De Investigación

Occupational Exposure Evaluation

n-Propyl bromide is widely used as an industrial solvent, particularly as a replacement for fluorohydrocarbons. A comprehensive evaluation of animal and human data helped derive an occupational exposure limit (OEL) for n-propyl bromide. This involved examining the structure-activity relationship within the homologous series of methyl, ethyl, and n-propyl bromide, highlighting its acute and subchronic toxicities (Rozman & Doull, 2002).

Physicochemical Properties in Mixtures

Research on 1-propyl-3-methylimidazolium bromide in binary mixtures with various organic solvents (acetonitrile, dimethylformamide, and dimethylsulfoxide) has provided insights into its volumetric and isentropic compressibility behavior. This study helps in understanding the interactions and structural factors of ionic liquids in different solvents (Sadeghi, Shekaari, & Hosseini, 2009).

Application in Nanochemistry

Propyl bromide demonstrates significant potential in nanochemistry. For instance, labile self-assembled circular patterns of propyl bromide on Si(111)-7 × 7 at 50 K convert to stable circular patterns of atomic bromine. This phenomenon is essential for understanding localized chemical reactions at the molecular scale, particularly in nanotechnology applications (Dobrin et al., 2007).

Electrical Conductivity in Aqueous Solutions

The electrical conductivity of ionic liquids like 1-propyl-3-methylimidazolium bromide in aqueous d-xylose solutions has been studied. This research is critical for understanding the ion association and molar conductivity of ionic liquids, which is crucial for various industrial and scientific applications (Shekaari, Mansoori, & Kazempour, 2012).

Molecular and Crystal Structure Analysis

Studies on the crystal and molecular structures of various forms of propyl bromides provide valuable insights into their physical properties and potential applications in material science and chemistry. For instance, the phase transformation of propyl-[3-(pentamethyldisiloxanyl)propyl]dimethylammonium bromide has been determined by X-ray analysis, which is crucial for understanding its application in various chemical processes (Rudert et al., 1996).

Environmental Impact Assessment

The evaluation of Ozone Depletion Potentials for n-propyl bromide, trichloroethylene, and perchloroethylene using a three-dimensional model has provided insights into the environmental impact of these chemicals. This study is crucial for developing environmentally friendly industrial solvents (Wuebbles et al., 2010).

Safety and Hazards

Mecanismo De Acción

Target of Action

Propyl bromide-3,3,3-d3, also known as 1-Bromopropane-3,3,3-d3, is a deuterated compound It’s worth noting that the non-deuterated form, 1-bromopropane, is used primarily as a solvent cleaner in vapor and immersion degreasing operations to clean optics, electronics, and metals .

Mode of Action

The latter is known to act as a solvent, facilitating the removal of residues from various surfaces .

Biochemical Pathways

1-bromopropane, its non-deuterated counterpart, is metabolized via several pathways, with 16 urinary metabolites detected in rodents .

Result of Action

Studies on 1-bromopropane have shown that it can cause mild respiratory irritation at certain concentrations . Other non-cancer and cancer health risks were identified for workers with repeated and chronic exposures, including neurotoxicity, kidney, liver, reproductive toxicity, and lung cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the use and handling of similar compounds, such as 1-Bromopropane, are regulated due to their potential health risks .

Análisis Bioquímico

Biochemical Properties

It is known that the compound has a molecular weight of 126.01

Cellular Effects

It is known that 1-Bromopropane, a related compound, can have an effect on the nervous system . It is anticipated to be a human carcinogen

Molecular Mechanism

It is anticipated that the compound, either directly or via reactive metabolites, causes molecular alterations that typically are associated with carcinogenesis, including genotoxicity, oxidative stress, and glutathione depletion .

Temporal Effects in Laboratory Settings

It is known that 1-Bromopropane, a related compound, is well absorbed following ingestion, inhalation, or dermal exposure

Dosage Effects in Animal Models

It is known that 1-Bromopropane, a related compound, caused tumors in two rodent species and at several different tissue sites at high doses .

Metabolic Pathways

It is known that 1-Bromopropane, a related compound, is metabolized primarily via oxidation reactions catalyzed by cytochrome P450 (primarily CYP2E1) and glutathione conjugation .

Propiedades

IUPAC Name |

3-bromo-1,1,1-trideuteriopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Br/c1-2-3-4/h2-3H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNYIHKIEHGYOZ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40481955 | |

| Record name | Propyl bromide-3,3,3-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61809-88-9 | |

| Record name | Propyl bromide-3,3,3-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 61809-88-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2,3-Trifluoro-5-[4-[4-(4-propylcyclohexyl)cyclohexyl]phenyl]benzene](/img/structure/B146537.png)